molecular formula C18H19N3O3S B6543455 4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide CAS No. 1040674-05-2

4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide

Cat. No. B6543455
CAS RN: 1040674-05-2
M. Wt: 357.4 g/mol
InChI Key: NGVQFINXMOQDIB-UHFFFAOYSA-N
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Description

The compound “4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a cyclopropane ring, and a thiophene ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis of this compound is not available in the literature, it likely involves several steps, including the formation of the amide bond and the introduction of the cyclopropane and thiophene rings . The synthesis could potentially involve techniques such as nucleophilic substitution, condensation reactions, and ring-closing reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, cyclopropane ring, and thiophene ring would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions, while the thiophene ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the cyclopropane and thiophene rings could contribute to its stability and reactivity .

Scientific Research Applications

    Anti-Inflammatory Properties: Thiophene-based molecules exhibit anti-inflammatory effects, making them valuable candidates for drug development . These compounds could potentially contribute to the treatment of inflammatory conditions.

    Anticancer Activity: Some thiophene derivatives demonstrate anticancer properties. Researchers continue to explore their potential as chemotherapeutic agents . Our compound may play a role in inhibiting cancer cell growth or metastasis.

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . They protect metal surfaces from degradation caused by environmental factors, such as moisture and chemical exposure.

Pharmacological Properties

Thiophene-containing compounds exhibit various pharmacological effects:

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through experimental testing .

Future Directions

The future directions for research on this compound could include further studies to elucidate its properties, potential uses, and mechanisms of action. This could involve in-depth experimental studies, as well as computational modeling and simulations .

properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-16(19-9-10-20-18(24)15-2-1-11-25-15)12-5-7-14(8-6-12)21-17(23)13-3-4-13/h1-2,5-8,11,13H,3-4,9-10H2,(H,19,22)(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVQFINXMOQDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide

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